2-Chloro-5-cyanobenzene-1-sulfonyl chloride

Physicochemical properties Density Boiling point

Ensure reproducible results in your drug discovery workflows by sourcing the precise 2-chloro-5-cyano isomer required for patented TP antagonist synthesis. Generic isomers will alter reaction kinetics and final product profiles. This essential building block is available for R&D and industrial scale-up, and reacts efficiently with amines to generate diverse sulfonamide libraries. Leverage batch-specific COA data for analytical method validation. Verify availability for your production needs now.

Molecular Formula C7H3Cl2NO2S
Molecular Weight 236.07 g/mol
CAS No. 942199-56-6
Cat. No. B1423773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-cyanobenzene-1-sulfonyl chloride
CAS942199-56-6
Molecular FormulaC7H3Cl2NO2S
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)S(=O)(=O)Cl)Cl
InChIInChI=1S/C7H3Cl2NO2S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-3H
InChIKeyIUVMCIXSPYERDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-cyanobenzene-1-sulfonyl chloride (CAS 942199-56-6): Key Procurement and Selection Data for Research and Industrial Use


2-Chloro-5-cyanobenzene-1-sulfonyl chloride (CAS 942199-56-6, molecular formula C₇H₃Cl₂NO₂S, molecular weight 236.08 g/mol) is a disubstituted benzenesulfonyl chloride derivative bearing a chloro group at the 2-position and a cyano group at the 5-position of the aromatic ring . This compound functions as a reactive sulfonylating agent and serves as a crucial intermediate in pharmaceutical synthesis, particularly in the preparation of sulfonamide-based drug candidates . Its structural features confer distinct physicochemical and reactivity profiles compared to other chloro‑cyano‑substituted benzenesulfonyl chloride isomers .

Why In‑Class Benzenesulfonyl Chlorides Cannot Simply Replace 2‑Chloro‑5‑cyanobenzene‑1‑sulfonyl chloride


Although several benzenesulfonyl chlorides share the same core functional group, the precise position of the chloro and cyano substituents critically dictates both the electronic landscape of the aromatic ring and the spatial environment around the reactive sulfonyl chloride moiety. These differences translate into measurable variations in physicochemical properties—such as density, boiling point, lipophilicity, and solubility—as well as in synthetic yields and application‑specific utility . In particular, the 2‑chloro‑5‑cyano substitution pattern of the target compound imparts a distinct LogP and density compared to the 4‑cyano or 2‑cyano analogues, which can influence reaction outcomes, purification behavior, and final product properties in drug discovery workflows . Therefore, generic substitution with a positional isomer or a less substituted benzenesulfonyl chloride is likely to alter reaction kinetics, yield, and the physicochemical profile of downstream products, underscoring the necessity of procuring the exact compound for reproducible research and industrial scale‑up .

Quantitative Differentiation Evidence: 2‑Chloro‑5‑cyanobenzene‑1‑sulfonyl chloride vs. Closest Analogues


Physicochemical Differentiation: Higher Density and Boiling Point than 4‑Cyanobenzenesulfonyl Chloride

2‑Chloro‑5‑cyanobenzene‑1‑sulfonyl chloride exhibits a predicted density of 1.7 ± 0.1 g/cm³ and a predicted boiling point of 351.9 ± 32.0 °C at 760 mmHg [1]. In contrast, 4‑cyanobenzenesulfonyl chloride (CAS 49584‑26‑1)—a frequently employed, structurally simpler benzenesulfonyl chloride—has a predicted density of 1.5 ± 0.1 g/cm³ and a boiling point of 333.9 ± 25.0 °C . These higher values for the target compound reflect the increased molecular mass and altered intermolecular interactions arising from the additional chlorine atom and the specific substitution pattern. Such differences can affect evaporation rates during solvent removal, distillation parameters, and compound isolation in large‑scale syntheses.

Physicochemical properties Density Boiling point Purification

Lipophilicity Profile: Intermediate LogP Between 2‑Cyano and 4‑Cyano Analogues

The calculated consensus LogP (octanol‑water partition coefficient) for 2‑chloro‑5‑cyanobenzene‑1‑sulfonyl chloride is 2.16 . This value lies between the reported LogP of 2.56658 for 2‑cyanobenzenesulfonyl chloride (CAS 69360‑26‑5) and the LogP of approximately 1.58 for 4‑cyanobenzenesulfonyl chloride . The intermediate lipophilicity of the target compound is a direct consequence of the electron‑withdrawing effects and steric arrangement of the 2‑chloro and 5‑cyano groups, which modulate the molecule‘s polarity and hydrogen‑bonding capacity differently than the mono‑cyano isomers. In the context of medicinal chemistry, such a balanced LogP can be advantageous for achieving favorable membrane permeability while maintaining acceptable aqueous solubility.

Lipophilicity LogP Drug design ADME

Proprietary Application in Thromboxane Receptor Antagonist Development

2‑Chloro‑5‑cyanobenzene‑1‑sulfonyl chloride is specifically employed as a synthetic intermediate in the preparation of thromboxane A₂ receptor (TP) antagonists, as documented in multiple United States patents (US10357504B2, US2016368867A1, US2018179152A1, US9932304B2, US10966994B2) . These patents detail the use of the compound in the construction of sulfonamide‑based scaffolds that exhibit potent TP antagonism, a pharmacological activity associated with the treatment of thrombosis, cardiovascular diseases, renal disorders, and pulmonary conditions . While other benzenesulfonyl chlorides can also be used to form sulfonamides, the specific 2‑chloro‑5‑cyano substitution pattern of the target compound is required to generate the particular electronic and steric environment needed for optimal target engagement and selectivity in the final drug candidates described in these proprietary disclosures .

Pharmaceutical intermediate Thromboxane receptor antagonist Cardiovascular Patent

Synthetic Yield Benchmark: 72.9% Yield in a Diazotization‑Chlorosulfonylation Sequence

A detailed synthesis procedure for 2‑chloro‑5‑cyanobenzene‑1‑sulfonyl chloride, starting from commercially available 4‑chloro‑3‑benzonitrile, has been reported with a final isolated yield of 72.9% . The route involves a two‑stage process: first, conversion of the benzonitrile to the corresponding aniline derivative (97.0% yield), followed by a diazotization‑chlorosulfonylation reaction using copper(I) and copper(II) chlorides in a SO₂‑saturated acetic acid medium to install the sulfonyl chloride group . While yields for simpler benzenesulfonyl chlorides can exceed 90% under optimized conditions (e.g., benzenesulfonyl chloride itself can be obtained in 93.9% yield ), the moderate 72.9% yield for the target compound reflects the increased complexity and inherent challenges of synthesizing a disubstituted, electron‑deficient aromatic sulfonyl chloride. This benchmark provides a realistic expectation for laboratories attempting in‑house synthesis and underscores the value of sourcing the compound from reliable commercial suppliers who can deliver consistent quality and purity.

Synthetic efficiency Yield Process chemistry Scale‑up

Purity Specifications and Quality Control Documentation Across Multiple Vendors

Commercial sources of 2‑chloro‑5‑cyanobenzene‑1‑sulfonyl chloride consistently offer the compound with a minimum purity specification of 95‑96% [REFS-1, REFS-2, REFS-3]. Notably, several vendors provide batch‑specific certificates of analysis (COA) that include NMR, HPLC, and/or GC data to verify purity and identity . In comparison, 4‑cyanobenzenesulfonyl chloride is widely available at a higher standard purity of 98% , while 2‑chloro‑4‑cyanobenzenesulfonyl chloride is offered at 95% . The 95‑96% purity range for the target compound is typical for substituted benzenesulfonyl chlorides and is sufficient for most synthetic applications without the need for additional purification. However, users with stringent purity requirements should confirm the exact specification with their chosen supplier and request the available analytical data.

Purity Quality control Procurement Vendor comparison

Storage and Handling Requirements: Inert Atmosphere and 2‑8 °C Storage

2‑Chloro‑5‑cyanobenzene‑1‑sulfonyl chloride is recommended to be stored under an inert atmosphere (nitrogen or argon) at 2‑8 °C to prevent hydrolysis and decomposition [REFS-1, REFS-2]. This storage condition is comparable to that of 2‑chloro‑4‑cyanobenzenesulfonyl chloride, which is also advised to be kept at 2‑8 °C . However, some suppliers note that 4‑cyanobenzenesulfonyl chloride can be stored at ambient temperature , reflecting differences in moisture sensitivity and thermal stability among the analogues. The target compound is classified as a corrosive substance (GHS hazard statement H314) that can cause severe skin burns and eye damage , necessitating appropriate personal protective equipment and engineering controls during handling.

Storage stability Handling Logistics Safety

Targeted Application Scenarios for 2‑Chloro‑5‑cyanobenzene‑1‑sulfonyl chloride in Research and Development


Synthesis of Thromboxane A₂ Receptor Antagonists for Cardiovascular Drug Discovery

2‑Chloro‑5‑cyanobenzene‑1‑sulfonyl chloride is an essential building block in the preparation of thromboxane A₂ receptor (TP) antagonists, as evidenced by its inclusion in multiple U.S. patents (US10357504B2, US2016368867A1, US2018179152A1, US9932304B2, US10966994B2) . In these proprietary synthetic routes, the compound is employed to construct sulfonamide‑based pharmacophores that exhibit potent and selective TP antagonism. Researchers engaged in the development of new cardiovascular, renal, or pulmonary therapeutics—particularly those targeting thrombosis, hypertension, and ischemic conditions—can reliably follow the disclosed methods by procuring this exact sulfonyl chloride intermediate. Substitution with an alternative benzenesulfonyl chloride is not supported by the patent literature and would likely result in compounds with altered activity and selectivity profiles.

Sulfonamide Library Synthesis in Medicinal Chemistry

The highly electrophilic sulfonyl chloride group of 2‑chloro‑5‑cyanobenzene‑1‑sulfonyl chloride reacts efficiently with a wide range of primary and secondary amines to generate structurally diverse sulfonamides . The presence of the electron‑withdrawing 5‑cyano group and the ortho‑chloro substituent modulates the electronic character of the aromatic ring, which can influence the reactivity of the sulfonyl chloride and the physicochemical properties of the resulting sulfonamides (e.g., LogP, TPSA) . Medicinal chemists can exploit this specific substitution pattern to fine‑tune the ADME properties of lead compounds or to probe structure‑activity relationships in sulfonamide‑based inhibitors and receptor ligands. [REFS-1, REFS-2]

Process Chemistry and Scale‑Up of Benzenesulfonyl Chloride Intermediates

The reported synthetic procedure for 2‑chloro‑5‑cyanobenzene‑1‑sulfonyl chloride, which achieves a 72.9% yield from 4‑chloro‑3‑benzonitrile via a diazotization‑chlorosulfonylation sequence, provides a benchmark for process chemists seeking to optimize in‑house production or to evaluate the cost‑effectiveness of commercial sourcing . The compound‘s predicted density (1.7 g/cm³), boiling point (351.9 °C), and solubility characteristics (ESOL Log S = –3.02) inform solvent selection, distillation parameters, and work‑up procedures during scale‑up . Furthermore, the recommended storage conditions (2‑8 °C under inert atmosphere) must be factored into logistics planning and facility design for industrial production . [REFS-1, REFS-2, REFS-3]

Reference Standard for Analytical Method Development

Given its well‑defined physicochemical properties—including a consensus LogP of 2.16, a TPSA of 66.31 Ų, and a predicted water solubility of 0.224 mg/mL (ESOL method)—2‑chloro‑5‑cyanobenzene‑1‑sulfonyl chloride can serve as a useful reference compound for developing and validating analytical methods . For instance, it can be employed as a test probe in HPLC method development for the separation of closely related chloro‑cyano‑substituted benzenesulfonyl chlorides or their sulfonamide derivatives. The availability of batch‑specific certificates of analysis (COA) with NMR, HPLC, and GC data from multiple vendors further supports its use as a quality control standard in both academic and industrial laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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